3-Fluorobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIGHNIIXYSPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196535 | |

| Record name | m-Fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-37-8 | |

| Record name | 3-Fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4FW47464 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Fluorobenzamide. It provides in-depth information on its chemical identity, properties, synthesis, and applications, with a focus on practical, field-proven insights and methodologies.

Introduction

This compound is a halogenated aromatic amide that has garnered significant attention as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom at the meta-position of the benzamide scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[2][3][4] This makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Recent studies have highlighted the role of benzamide derivatives as potential anti-tumor agents, further underscoring the compound's relevance in drug discovery. This guide aims to provide a detailed overview of this compound, from its fundamental properties to its practical application in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use. This compound is a white to off-white crystalline solid at room temperature.[1]

Table 1.1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 455-37-8 | [1][5][6][7] |

| Molecular Formula | C₇H₆FNO | [1][5][6] |

| Molecular Weight | 139.13 g/mol | [1][5][6][7] |

| IUPAC Name | This compound | N/A |

| Synonyms | m-Fluorobenzamide | [5] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 129-132 °C | [7][8][9] |

| Boiling Point | 238.4 ± 23.0 °C (Predicted) | [8] |

| Solubility | Soluble in ethanol, methanol, and dimethylformamide | [8] |

| logP | 0.91 - 0.92 | [5][10] |

| SMILES | NC(=O)c1cccc(F)c1 | [7] |

| InChI Key | YPIGHNIIXYSPKF-UHFFFAOYSA-N | [7][9] |

Section 2: Synthesis and Purification

The most common and reliable laboratory synthesis of this compound starts from 3-fluorobenzoic acid. The methodology involves a two-step process: activation of the carboxylic acid to a more reactive intermediate (an acyl chloride), followed by amidation.

Experimental Protocol: Two-Step Synthesis from 3-Fluorobenzoic Acid

This protocol describes a robust method for preparing this compound with high purity.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

-

Principle: 3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction.[11][12][13] This activation step is crucial as the direct amidation of a carboxylic acid is generally slow and requires harsh conditions. Thionyl chloride is chosen for its effectiveness and the convenient removal of byproducts (HCl and SO₂ gas).

-

Materials:

-

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid.

-

Suspend the acid in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for other solvents) for 2-3 hours.[12] The reaction should be performed in a fume hood to safely vent the HCl and SO₂ gases produced.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is a liquid and can often be used in the next step without further purification.[11][13]

-

Step 2: Amidation of 3-Fluorobenzoyl Chloride

-

Principle: The crude 3-fluorobenzoyl chloride is reacted with an ammonia source to form the amide. An aqueous ammonia solution is a cost-effective and efficient nucleophile for this transformation.

-

Materials:

-

Crude 3-fluorobenzoyl chloride (from Step 1)

-

Concentrated aqueous ammonia solution (25-30%)

-

Ice bath

-

-

Procedure:

-

Cool the concentrated aqueous ammonia solution in a beaker using an ice bath.

-

Slowly and carefully add the crude 3-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

-

A white precipitate of this compound will form immediately.[14]

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolate the product by vacuum filtration, washing the solid with cold deionized water to remove any ammonium salts.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Workflow and Quality Control

A logical workflow ensures the synthesis is efficient and the final product meets the required purity standards.

Caption: Synthesis and Quality Control Workflow for this compound.

Section 3: Applications in Drug Discovery

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, making it a key structural motif for enzyme inhibitors.[15] The addition of a fluorine atom can significantly enhance the therapeutic potential of these molecules.

The Role of the Fluorine Substituent

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate several key properties:[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.[2][16]

-

Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution within a molecule.[3][4] This can lead to more favorable electrostatic interactions with the target protein, enhancing binding affinity and potency.[2]

-

Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, which can improve membrane permeability and bioavailability by reducing the proportion of the charged species at physiological pH.[3][4]

Application as a Precursor for PARP Inhibitors

A prominent application of benzamide scaffolds is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[15][17] PARP enzymes are critical for the repair of single-strand DNA breaks.[17] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[15][17]

3-Aminobenzamide, a closely related analogue, is a well-characterized PARP inhibitor used extensively in research to study DNA repair mechanisms.[18][19][20] this compound serves as a key precursor for more complex and potent PARP inhibitors, where the benzamide core provides the necessary interaction with the enzyme's active site.[15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 3-氟苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 3-氟苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound [stenutz.eu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 3-Fluorobenzamide: Molecular Structure, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobenzamide (3-FB), a fluorinated aromatic amide of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental molecular characteristics, including its structure and weight, and explore its physicochemical properties. This guide will further detail established protocols for its synthesis and analytical characterization, underpinned by spectroscopic and crystallographic data. Finally, we will illuminate the critical role of this compound as a versatile building block in medicinal chemistry, with a particular focus on its applications in the development of novel therapeutics. This document is intended to serve as an expert resource, blending theoretical knowledge with practical, field-proven insights to empower your research and development endeavors.

Core Molecular Attributes of this compound

This compound is a synthetically derived organic compound that belongs to the family of benzamides. The introduction of a fluorine atom at the meta-position of the benzene ring significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.[1][2][3][4]

Molecular Structure and Weight

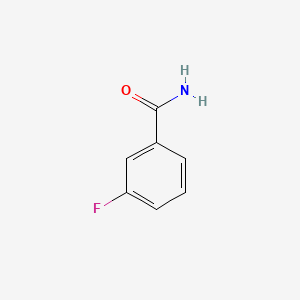

The molecular structure of this compound is characterized by a central benzene ring substituted with a fluorine atom at the C3 position and an amide group (-CONH₂) at the C1 position.

Table 1: Key Molecular Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [5] |

| Molecular Weight | 139.13 g/mol | [5] |

| CAS Number | 455-37-8 | [5] |

| Linear Formula | FC₆H₄CONH₂ | [6] |

| SMILES | NC(=O)c1cccc(F)c1 | [6] |

| InChI | 1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | [7] |

| IUPAC Name | This compound | [7] |

The following Graphviz diagram illustrates the 2D molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to almost white powder to crystal | [8] |

| Melting Point | 129-132 °C | [6] |

| Purity | ≥ 97% (HPLC) | [8] |

| Storage Conditions | Store at 2 - 8 °C | [8] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound (in DMSO-d₆), characteristic signals for the aromatic protons and the amide protons are observed.[9]

-

¹³C NMR : The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present. Key absorptions for this compound include the N-H stretching of the amide group (typically a doublet for -NH₂), the C=O stretching of the carbonyl group, and C-F stretching.[10][11] The presence of a primary amide is often indicated by a doublet in the N-H stretching region (around 3200-3600 cm⁻¹).[10]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[12]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the amide coupling of 3-fluorobenzoic acid.

General Synthesis Protocol via Amide Coupling

This protocol outlines a general procedure for the synthesis of benzamide derivatives, which can be adapted for this compound.[5][13]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Acid Activation : Dissolve 3-fluorobenzoic acid (1 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).[13] To this solution, add coupling agents like HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by a base such as DIPEA (2.5 equivalents).[5] Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.[5]

-

Amine Coupling : Introduce a source of ammonia to the activated acid solution. This can be achieved by bubbling ammonia gas through the solution or by adding a suitable amine source. The reaction is typically stirred at room temperature for 12-24 hours.[5]

-

Reaction Monitoring : The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

-

Work-up : Upon completion, the reaction mixture is poured into water and the product is extracted with an appropriate organic solvent like ethyl acetate.[5] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[5]

-

Purification : The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5]

-

Characterization : The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Crystal Structure and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state is crucial for understanding the physical properties and intermolecular interactions of this compound. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC Number: 806598).[7] Studies on related N-(arylsulfonyl)-3-fluorobenzamides reveal that the molecules are often linked by N—H⋯O hydrogen bonds, forming dimers.[6] These dimers can be further connected into more complex architectures through C—H⋯O and C—H⋯π interactions.[6] The dihedral angle between the benzene rings in these structures is a key conformational feature.[6] The introduction of fluorine can also influence crystal packing and suppress disorder, which is a common issue in benzamide crystals.[14]

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, and the incorporation of fluorine can enhance the pharmacological properties of drug candidates.[1][2][15] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.

Role as a Pharmacophore

The fluorinated benzamide moiety is found in numerous compounds with diverse therapeutic applications, including:

-

Anticancer Agents : Benzamides are a well-known class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating cancers with deficiencies in DNA repair pathways.[5] The fluorine atom can enhance binding affinity and metabolic stability.

-

Agrochemicals : this compound is utilized in the formulation of herbicides and pesticides.[8]

-

Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting neurological conditions.[8]

The strategic placement of a fluorine atom can lead to:

-

Increased Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation.[1]

-

Enhanced Binding Affinity : The electronegativity of fluorine can lead to favorable interactions with enzyme active sites.[1][3]

-

Modulation of pKa : Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups.[1]

-

Improved Membrane Permeability : The lipophilicity of the molecule can be fine-tuned by fluorine substitution.[1]

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of considerable importance in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive amide functionality and a metabolically robust fluorinated aromatic ring makes it a valuable synthon for the construction of complex and biologically active compounds. A thorough understanding of its molecular structure, physicochemical properties, and reactivity is essential for its effective utilization in research and drug development. This guide has provided a detailed and technically grounded overview to serve as a valuable resource for scientists and researchers.

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. m-Fluorobenzamide [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Fluorobenzamide: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorobenzamide, a versatile fluorinated aromatic amide. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the compound's structural features, spectroscopic profile, synthesis, reactivity, and its significant role as a building block in the creation of biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound is a mono-fluorinated derivative of benzamide, with a fluorine atom at the meta-position of the benzene ring. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions.

Structural and Physical Characteristics

The key physical and chemical properties of this compound are summarized in the table below. It is a white crystalline solid at room temperature and is soluble in several common organic solvents.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [2] |

| Molecular Weight | 139.13 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 129-132 °C | [1] |

| Boiling Point | 288-290 °C (Predicted) | [3] |

| Density | 1.34 g/cm³ (for Benzamide) | [3] |

| pKa | Not experimentally determined | |

| LogP | 0.9 (Predicted) | [2] |

Note: Some physical properties, such as the boiling point and density, are based on predictions or data from the parent compound, benzamide, and should be considered as estimates.

Solubility Profile

This compound is soluble in many organic solvents, including ethanol, methanol, and dimethylformamide.[1] The solubility of benzamide derivatives is influenced by the solvent's polarity. Generally, "like dissolves like," meaning that polar compounds tend to dissolve in polar solvents.[4] For instance, the solubility of similar benzamide derivatives has been observed to be highest in acetone, followed by methanol, ethyl acetate, and chloroform.[4]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. Predicted chemical shifts for the protons range from 1.55 to 8.95 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will show coupling (J-coupling), resulting in doublets. Predicted chemical shifts range from 127.04 to 193.09 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum is a simple and effective way to confirm the presence of the fluorine atom. It is expected to show a single resonance for the fluorine atom at the 3-position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C-F stretching of the fluoroaromatic moiety.[5]

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to symmetric and asymmetric stretching, often broadened by hydrogen bonding.[6]

-

C=O Stretching: A strong, sharp peak around 1650 cm⁻¹.[6]

-

C-F Stretching: A sharp peak in the region of 1029-1200 cm⁻¹.[6]

-

Aromatic C=C Stretching: Peaks in the 1550-1700 cm⁻¹ region.[6]

-

Aromatic =C-H Stretching: Peaks observed between 3100-3000 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) is expected at m/z 139.

Synthesis and Reactivity

This compound can be synthesized through several routes, primarily from 3-fluorobenzoyl chloride or 3-fluorobenzonitrile.

Synthesis from 3-Fluorobenzoyl Chloride

A common and efficient method for the synthesis of amides is the reaction of an acid chloride with an amine.[8] This method can be adapted for the synthesis of this compound.

Experimental Protocol:

-

Preparation of 3-Fluorobenzoyl Chloride: 3-Fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an anhydrous solvent like dichloromethane (DCM) or toluene.[9]

-

Amidation: The resulting 3-fluorobenzoyl chloride is then reacted with ammonia (or an ammonia source) to yield this compound. The reaction is typically carried out in a suitable solvent at low temperatures to control the exothermicity.

Caption: Synthesis of this compound from 3-fluorobenzoyl chloride.

Synthesis from 3-Fluorobenzonitrile

Another viable synthetic route is the hydrolysis of 3-fluorobenzonitrile. This can be achieved under acidic or basic conditions, or through biocatalytic methods. A patent describes the partial hydrolysis of fluoro benzonitriles to the corresponding amides.[10] An eco-friendly method using pomelo peel ash in water has been reported for the hydrolysis of various nitriles to amides, which could be a green alternative for the synthesis of this compound.[11]

Experimental Protocol (Adapted from general nitrile hydrolysis):

-

Reaction Setup: 3-Fluorobenzonitrile is mixed with an aqueous solution containing a hydrolyzing agent (e.g., a strong acid, a strong base, or a biocatalyst).

-

Heating: The reaction mixture is heated to promote hydrolysis. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Caption: Synthesis of this compound via hydrolysis of 3-fluorobenzonitrile.

Chemical Reactivity and Stability

Benzamides are generally stable compounds.[3] They can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions. The amide bond is a key functional group that can participate in various chemical transformations, making this compound a valuable intermediate in organic synthesis. The fluorine atom on the aromatic ring influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

This compound as a Pharmacophore

This compound serves as a key building block for the synthesis of more complex molecules with a wide range of biological activities. Its derivatives have been investigated as potential therapeutic agents.

Role in PARP Inhibitors

A significant application of the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[12] PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA1/2 mutations.[12] Several PARP inhibitors feature a benzamide or a related pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The this compound moiety can be incorporated into these inhibitors to potentially improve their potency and pharmacokinetic properties.

Caption: Role of this compound derivatives as PARP inhibitors in DNA repair.

Other Biological Activities

Derivatives of this compound have been explored for various other biological activities, including as antibacterial agents and for their potential in treating neurological disorders.[13]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1] Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich profile of physical, chemical, and biological properties. Its unique structural features, particularly the presence of the fluorine atom, make it an attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The synthetic routes to this compound are well-established, and its reactivity allows for a wide range of chemical modifications. Its role as a key pharmacophore in the development of PARP inhibitors highlights its significance in modern drug discovery. This guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(455-37-8) IR2 [m.chemicalbook.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]

- 11. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluorobenzamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluorobenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility based on its physicochemical properties and data from structurally analogous compounds. It offers a theoretical framework for predicting solubility behavior in various solvent classes, including protic and aprotic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound, ensuring the generation of reliable and reproducible data for applications in pharmaceutical development, organic synthesis, and material science.

Introduction

This compound is a fluorinated aromatic amide that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The fluorine substituent can significantly alter the physicochemical properties of the parent benzamide molecule, influencing its reactivity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in:

-

Organic Synthesis: Selecting appropriate solvents is crucial for controlling reaction kinetics, optimizing yields, and facilitating the purification of products.[2]

-

Pharmaceutical Formulation: The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the design of effective drug delivery systems.

-

Crystallization and Polymorphism: Knowledge of solubility is essential for developing robust crystallization processes to obtain desired crystal forms with optimal physical properties.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors governing the solubility of this compound and to equip them with the necessary protocols to determine this critical parameter.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO | [3] |

| Molecular Weight | 139.13 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 129-132 °C | |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| LogP (octanol-water) | 0.9 | [3][4] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [4] |

The structure of this compound, featuring a benzene ring, an amide group, and a fluorine atom, dictates its solubility behavior. The amide group (-CONH₂) is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[3][4] The fluorine atom is highly electronegative, contributing to the molecule's overall polarity. The benzene ring, however, is nonpolar. This amphiphilic nature suggests that this compound will exhibit a range of solubilities in different organic solvents.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by thermodynamic principles. The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to be spontaneous. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution.

The enthalpy of solution can be conceptualized as the sum of three steps:

-

ΔH₁: Energy required to overcome the solute-solute interactions in the crystal lattice (endothermic).

-

ΔH₂: Energy required to overcome the solvent-solvent interactions to create a cavity for the solute (endothermic).

-

ΔH₃: Energy released from the formation of solute-solvent interactions (exothermic).

Caption: The thermodynamic cycle of the dissolution process.

A key guiding principle for predicting solubility is "like dissolves like ".[5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes, such as those containing -OH, -NH, and C=O groups. They can be further classified into:

-

Polar Protic Solvents: Contain O-H or N-H bonds and can act as hydrogen bond donors (e.g., water, methanol, ethanol).[5][6] These solvents are particularly effective at solvating anions and cations.

-

Polar Aprotic Solvents: Lack O-H or N-H bonds and cannot donate hydrogen bonds (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).[5][6] They are good at solvating cations but less so for anions.

-

-

Nonpolar Solvents: These solvents have low dipole moments and are better at dissolving nonpolar solutes, such as hydrocarbons (e.g., hexane, toluene).

Expected Solubility Profile of this compound in Organic Solvents

While quantitative data for this compound is scarce, we can infer its likely solubility behavior based on its structure and data for the parent compound, benzamide.[7][8] The presence of the polar amide group and the fluorine atom suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amide group of this compound can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents, leading to favorable solute-solvent interactions.[9] Data for benzamide shows high solubility in these solvents.[7][8] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H protons of this compound and engage in dipole-dipole interactions. Benzamide exhibits good solubility in acetone.[7][8] Qualitative data indicates this compound is soluble in DMF.[2] |

| Nonpolar | Toluene, Hexane | Low | The weak van der Waals forces between the nonpolar solvents and this compound are unlikely to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) in the solid crystal lattice. Benzamide has low solubility in such solvents.[7][8] |

Influence of Temperature on Solubility

For most solid solutes dissolving in liquid solvents, solubility increases with increasing temperature.[10] This is because the dissolution process is often endothermic (ΔH_sol > 0). According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute. The relationship between solubility and temperature can often be described by the van't Hoff equation.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, experimental determination of the solubility of this compound is essential for many applications. The equilibrium shake-flask method is a reliable and widely adopted technique for this purpose.

Experimental Workflow: Equilibrium Shake-Flask Method

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in the constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.

-

Sampling and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method as for the standard solutions.

-

Calculation of Solubility: Using the equation from the calibration curve, calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is limited in the public domain, a strong understanding of its physicochemical properties and the principles of solubility allows for reasoned predictions of its behavior. The molecule's polarity, arising from the amide group and fluorine atom, suggests a preference for polar solvents, particularly those capable of hydrogen bonding. For researchers and professionals requiring precise solubility data, the detailed experimental protocol provided for the shake-flask method offers a robust and reliable approach to generate this critical information in-house. Such experimentally determined data is invaluable for the successful application of this compound in synthesis, formulation, and other scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 3-Fluorobenzamide: A Comprehensive Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzamide (C₇H₆FNO, CAS No. 455-37-8) is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules with diverse biological activities. Its structural integrity and purity are paramount for reproducible and reliable research outcomes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous identification and characterization of this compound. This technical guide offers a detailed exploration of the spectroscopic data of this compound, providing insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Features

Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a fluorine atom at the meta-position (C3) and a primary amide group (-CONH₂) at the C1 position. The electronegativity of the fluorine atom and the electronic effects of the amide group significantly influence the chemical environment of the protons and carbon atoms, giving rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular Structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Experimental Protocol:

A proton NMR spectrum of this compound can be acquired by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The spectrum is then recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Caption: Workflow for ¹H NMR Analysis.

Data Interpretation:

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the amide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | s | 1H | Amide (-NHa) |

| 7.72 | d, J = 7.7 Hz | 1H | Ar-H |

| 7.67 | d, J = 9.2 Hz | 1H | Ar-H |

| 7.53 - 7.48 | m | 2H | Ar-H, Amide (-NHb) |

| 7.37 | t, J = 8.3 Hz | 1H | Ar-H |

Data sourced from a supplementary information file from a Royal Society of Chemistry publication.[1]

The two amide protons often appear as separate broad singlets due to restricted rotation around the C-N bond. The aromatic region displays a complex pattern of multiplets due to the coupling between the protons and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum of this compound in DMSO-d₆ shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O |

| 163.2 | C-F |

| 136.8 | Ar-C |

| 130.3 | Ar-CH |

| 123.6 | Ar-CH |

| 118.0 | Ar-CH |

| 114.1 | Ar-CH |

Data sourced from a supplementary information file from a Royal Society of Chemistry publication.[1]

The carbonyl carbon (C=O) appears at the most downfield chemical shift due to its deshielded environment. The carbon directly attached to the fluorine atom (C-F) also shows a characteristic downfield shift and may exhibit coupling with the fluorine atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

Caption: Workflow for FT-IR Analysis.

Data Interpretation:

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1680 - 1640 | Strong | C=O stretching (Amide I band) |

| 1620 - 1580 | Medium | N-H bending (Amide II band) |

| 1600, 1480 | Medium | Aromatic C=C stretching |

| 1300 - 1100 | Strong | C-N stretching |

| 1250 - 1000 | Strong | C-F stretching |

The N-H stretching vibrations of the primary amide typically appear as two distinct peaks in the 3400-3200 cm⁻¹ region. The strong absorption in the 1680-1640 cm⁻¹ range is a hallmark of the carbonyl group (Amide I band). The presence of a strong C-F stretching band confirms the fluorination of the aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum of this compound can be obtained using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Caption: Workflow for Mass Spectrometry Analysis.

Data Interpretation:

The mass spectrum of this compound provides valuable structural information through its molecular ion peak and fragmentation pattern.

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is observed at an m/z of 139, which corresponds to the molecular weight of this compound (C₇H₆FNO).[2]

-

Key Fragment Ions: The fragmentation of the molecular ion leads to the formation of several characteristic fragment ions.

| m/z | Ion Structure | Proposed Fragmentation |

| 123 | [FC₆H₄CO]⁺ | Loss of NH₂ radical |

| 95 | [C₆H₄F]⁺ | Loss of CO from the benzoyl cation |

| 75 | [C₅H₄F]⁺ | Further fragmentation of the fluorophenyl cation |

The most abundant fragment is often the 3-fluorobenzoyl cation at m/z 123, formed by the loss of the amino radical (•NH₂). Subsequent loss of a neutral carbon monoxide (CO) molecule from this cation results in the formation of the fluorophenyl cation at m/z 95.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive analytical workflow for the structural elucidation and purity assessment of this compound. The characteristic chemical shifts in ¹H and ¹³C NMR, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively form a unique spectroscopic signature for this important molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound, ensuring the quality and integrity of their research endeavors.

References

Foreword: The Strategic Value of the Fluorinated Benzamide Scaffold

An In-Depth Technical Guide to the Biological Activity of 3-Fluorobenzamide and its Derivatives

In the landscape of modern medicinal chemistry, the benzamide moiety is a privileged scaffold, recognized for its role as a pharmacophore in a multitude of biologically active compounds. Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bonds make it a cornerstone of drug design. The strategic introduction of a fluorine atom, particularly at the 3-position of the phenyl ring, elevates this scaffold's potential significantly. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][2]

This guide provides a technical deep-dive into the biological activities of this compound and its derivatives. We will move beyond a simple cataloging of activities to explore the mechanistic underpinnings, showcase key quantitative data, and provide actionable experimental protocols. The narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into why specific scientific choices are made and how they drive the discovery process forward.

Section 1: The Cornerstone Application: PARP Inhibition in Oncology

The most prominent and clinically relevant activity of benzamide derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP).[3][4] This enzyme family, particularly PARP-1, is a critical component of the DNA damage response (DDR) network.

Mechanism of Action: Engineering Synthetic Lethality

The Scientific Rationale: The core strategy behind PARP inhibition is to exploit a concept known as "synthetic lethality." Many aggressive cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). These cells become heavily reliant on other repair mechanisms, including PARP-mediated base excision repair (BER) for single-strand breaks (SSBs).

By inhibiting PARP, we prevent the efficient repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs collapse the replication fork, creating cytotoxic DSBs.[4][5] In a healthy cell, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the damage cannot be fixed, leading to genomic instability and apoptotic cell death.[5] The benzamide core of the inhibitor is crucial as it mimics the nicotinamide portion of PARP's natural substrate, NAD+, competitively blocking the enzyme's catalytic site.[5]

The following diagram illustrates this critical cellular pathway.

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.

Quantitative Data: In Vitro Enzymatic Activity

The efficacy of a PARP inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), a measure of the drug's potency. Lower IC₅₀ values indicate greater potency. The following table summarizes data for a series of benzimidazole carboxamide derivatives, which share the core benzamide pharmacophore, demonstrating the potency achievable with this scaffold.

| Compound ID | R Group Modification | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |

| 5cc | 4-Chlorophenyl | 9.8 | 6.5 |

| 5ch | 4-Fluorophenyl | 7.5 | 5.2 |

| 5ci | 4-Bromophenyl | 6.8 | 4.9 |

| 5cj | 4-Trifluoromethylphenyl | 4.1 | 3.8 |

| 5co | 3-Chlorophenyl | 10.2 | 7.9 |

| 5cp | Phenyl | 4.5 | 4.1 |

| Olaparib | (Reference Drug) | 1.9 | 1.5 |

| Veliparib | (Reference Drug) | 4.7 | 2.1 |

| Data sourced from a study on benzimidazole carboxamide derivatives.[5] |

Scientist's Insight: The data clearly shows that substitutions on the phenyl ring significantly modulate inhibitory activity. The 4-trifluoromethylphenyl group (5cj) confers the highest potency in this series, likely due to favorable electronic and steric interactions within the PARP active site. This highlights a key aspect of drug development: fine-tuning peripheral chemical groups to optimize target engagement.

Experimental Protocols

A robust and reproducible workflow is the bedrock of drug discovery. Below are two essential protocols: the synthesis of a key intermediate and an in vitro assay to determine inhibitory activity.

Protocol 1: Synthesis of a PARP Inhibitor Intermediate via Sonogashira Coupling

Causality: The Sonogashira cross-coupling reaction is chosen for its reliability and tolerance of various functional groups. It allows for the efficient creation of a carbon-carbon bond between an aryl halide (our fluorobenzamide precursor) and a terminal alkyne. This versatility is paramount in early discovery, as it enables the rapid synthesis of a diverse library of compounds by simply varying the alkyne partner, allowing for extensive structure-activity relationship (SAR) exploration.[5]

-

Objective: To synthesize an alkynyl-substituted fluorobenzamide, a key intermediate for more complex PARP inhibitors.

-

Materials and Reagents:

-

3-Fluoro-5-iodobenzamide (1 equivalent)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (TEA) (3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

-

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 3-fluoro-5-iodobenzamide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Protocol 2: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

Causality: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of PARP-1. It is designed to be high-throughput, allowing for the rapid screening of many compounds. The assay measures the consumption of NAD+, a necessary cofactor for PARP activity. A decrease in NAD+ consumption in the presence of the test compound indicates inhibition.[6][7] This cell-free system is crucial because it isolates the interaction between the inhibitor and its direct target, eliminating confounding factors from complex cellular environments.

-

Objective: To determine the IC₅₀ value of a test compound against recombinant human PARP-1.

-

Materials and Reagents:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (serially diluted in DMSO, then assay buffer)

-

384-well black assay plates

-

Commercial NAD+ detection kit (containing nicotinamidase and a developer reagent)

-

Fluorescent plate reader

-

-

Procedure:

-

Prepare Reagents: Create a 2X PARP-1 enzyme/activated DNA mixture in PARP assay buffer. Prepare a 5X NAD+ solution. Prepare serial dilutions of the test compound (and a vehicle control, e.g., DMSO) in assay buffer.

-

Assay Setup: To the wells of a 384-well plate, add 5 µL of the compound serial dilutions or vehicle control.

-

Add 10 µL of the 2X PARP-1/activated DNA mixture to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 5X NAD+ solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.

-

Data Acquisition: Read the fluorescence on a plate reader (e.g., Ex/Em appropriate for the kit).

-

Data Analysis: Convert fluorescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Section 2: Expanding the Therapeutic Horizon: Diverse Biological Activities

While PARP inhibition is a major success story, the versatile this compound scaffold has been explored for a range of other biological targets, demonstrating its broad therapeutic potential.

Dual-Target EGFR/HDAC3 Inhibitors for Triple-Negative Breast Cancer

The Scientific Rationale: Triple-negative breast cancer (TNBC) is notoriously difficult to treat due to the lack of well-defined molecular targets like hormone receptors or HER2. Research has shown that Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) can synergistically promote malignant progression in TNBC.[8][9] A dual-target inhibitor offers a compelling therapeutic strategy, potentially leading to enhanced efficacy and overcoming resistance mechanisms associated with single-target agents.

A series of N-benzyl-2-fluorobenzamide derivatives were recently identified as potent EGFR/HDAC3 dual inhibitors.[8][9] Molecular modeling suggests the 2-fluorobenzamide portion chelates the essential Zn²⁺ ion in the HDAC3 active site, while the benzyl group occupies the ATP-binding pocket of EGFR.[8]

Quantitative Data: Dual Inhibitory Potency

| Compound | Target | IC₅₀ | In Vitro Anti-proliferative IC₅₀ (MDA-MB-231 cells) |

| 38 | EGFR | 20.34 nM | 1.98 µM |

| HDAC3 | 1.09 µM | ||

| Chidamide | HDAC (Reference) | - | 24.37 µM |

| Data sourced from a study on N-benzyl-2-fluorobenzamide derivatives.[8] |

Scientist's Insight: Compound 38 demonstrates potent, nanomolar inhibition of EGFR and respectable micromolar inhibition of HDAC3.[8] Crucially, this dual activity translates into significantly better anti-proliferative effects in a TNBC cell line compared to a standard HDAC inhibitor, validating the dual-target hypothesis.[8]

Antimicrobial Agents

The Scientific Rationale: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Fluorobenzoylthiosemicarbazides, derived from fluorobenzamides, have been investigated as potential antibacterial agents.[2][10] Docking studies suggest these compounds may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[10]

Quantitative Data: Antibacterial Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | N4 Aryl Substitution | S. aureus ATCC 6538 MIC (µg/mL) | S. aureus ATCC 25923 MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) |

| 15a | ortho-F-benzoyl, meta-CF₃ | 15.63 | 15.63 | 7.82 |

| 15b | meta-F-benzoyl, meta-CF₃ | 15.63 | 7.82 | 7.82 |

| 16b | meta-F-benzoyl, para-CF₃ | 7.82 | 7.82 | 7.82 |

| Cefuroxime | (Reference Drug) | 0.25 | 1.00 | 0.125 |

| Data from a study on fluorobenzoylthiosemicarbazides.[2][9] |

Scientist's Insight: The data reveals that trifluoromethyl (CF₃) substitution on the N4 aryl ring is optimal for activity.[2][9] Compounds 15b and 16b show consistent activity in the single-digit µg/mL range against multiple Gram-positive strains, including different strains of S. aureus.[2][9] While not as potent as the reference antibiotic, these compounds represent a promising non-traditional scaffold worthy of further optimization.

Cereblon (CRBN) Ligands for Targeted Protein Degradation

The Scientific Rationale: A revolutionary therapeutic modality, Proteolysis-Targeting Chimeras (PROTACs), uses small molecules to hijack the cell's own protein disposal machinery to destroy disease-causing proteins. A PROTAC is a bifunctional molecule with one end that binds to a target protein and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces ubiquitination and subsequent degradation of the target protein. The ligands used to bind CRBN are often based on immunomodulatory drugs (IMiDs), which can have stability issues.[11] Fluorinated benzamides have emerged as novel, chemically stable CRBN binders, providing an attractive alternative for PROTAC design.[11]

Quantitative Data: CRBN Binding Affinity

Binding affinity was measured using Microscale Thermophoresis (MST), which detects changes in molecule migration in a temperature gradient upon binding.

| Compound | Description | CRBN Binding IC₅₀ (µM) |

| 8a | Benzamide, 4-amino | > 500 |

| 8b | 2-Fluorobenzamide, 4-amino | 130 ± 19 |

| 8c | Benzamide, 5-amino | 200 ± 29 |

| 8d | 2-Fluorobenzamide, 5-amino | 63 ± 16 |

| Data from a study on novel benzamide-type Cereblon binders. |

Scientist's Insight: The data compellingly demonstrates the positive impact of ortho-fluorine substitution. In both pairs (8a vs. 8b and 8c vs. 8d ), the fluorinated analog exhibits significantly stronger binding affinity (lower IC₅₀) for CRBN. Compound 8d stands out as a promising hit, providing a solid foundation for the development of next-generation PROTACs with improved physicochemical properties.

A Senior Scientist's Perspective: The Path Forward

The this compound scaffold is a testament to the power of strategic molecular design. Its journey from a versatile chemical intermediate to the core of targeted therapies highlights a logical and effective drug discovery workflow.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of N-substituted 3-Fluorobenzamide Derivatives

Introduction: The Strategic Importance of the 3-Fluorobenzamide Scaffold

In the landscape of modern medicinal chemistry, the benzamide functional group stands out as a "privileged scaffold," forming the structural core of countless therapeutic agents.[1] The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] N-substituted 3-fluorobenzamides, in particular, are key building blocks in the development of novel therapeutics, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme class in DNA repair and targeted cancer therapy.[1]

This guide provides an in-depth exploration of the synthesis of N-substituted this compound derivatives. Moving beyond a simple recitation of steps, we will dissect the causality behind common synthetic strategies, offering field-proven protocols that are robust, reproducible, and adaptable for a variety of amine substrates. Our focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently and efficiently generate these valuable compounds.

Pillar 1: Causality in Synthetic Strategy—Navigating Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to a competing acid-base reaction that yields a non-reactive carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. The two most reliable and widely adopted strategies to achieve this are the formation of an acyl chloride intermediate and the use of in situ coupling reagents.

Strategy A: The Classical Two-Step Acyl Chloride Method

This robust, cost-effective approach involves the explicit conversion of 3-fluorobenzoic acid to the highly reactive 3-fluorobenzoyl chloride.[3][4]

-

Mechanism & Rationale: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to replace the hydroxyl group with a chloride ion. The resulting acyl chloride is a potent electrophile. The subsequent addition of an amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, leads to the rapid formation of the desired amide.[3] This method is particularly useful for large-scale syntheses where cost is a primary consideration.

Strategy B: Modern One-Pot Direct Coupling Reactions

Contemporary medicinal chemistry often favors direct, one-pot coupling methods for their mild reaction conditions, broad substrate scope, and operational simplicity.[5] These methods utilize coupling reagents that activate the carboxylic acid in situ.

-

Carbodiimide-Mediated Coupling (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses of amide synthesis.[3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] While this intermediate can react directly with an amine, its reactivity can lead to side reactions and racemization in chiral substrates.

-

The Role of Additives (e.g., HOBt): To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is sufficiently reactive to readily undergo aminolysis but is more stable, thereby suppressing side reactions and ensuring higher yields and purity.[6] Anhydrous HOBt is explosive, so it is commercially supplied with water, which must be considered.[7]

-

-

Onium Salt-Based Coupling (e.g., HATU): Uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[3][4] They operate via a similar principle to EDC/HOBt, forming a highly activated ester intermediate that reacts swiftly with amines. HATU is often the reagent of choice for sterically hindered substrates or electronically deficient amines where other methods may fail.[8] However, it is important to note that reagents like HATU have been identified as potential sensitizers and should be handled with appropriate care.[7]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating clear steps for reaction setup, monitoring, workup, and purification to ensure the reliable synthesis of high-purity products.

Protocol 1: Two-Step Synthesis via 3-Fluorobenzoyl Chloride[4]

This protocol is ideal for straightforward primary and secondary amines and is highly scalable.

Step A: Synthesis of 3-Fluorobenzoyl Chloride

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 3-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride (1.5 eq) at room temperature in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

-

Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride as an oil, which is used immediately in the next step without further purification.

Step B: Amide Coupling

-

Setup: In a separate flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Reagent Addition: Cool the amine solution to 0°C in an ice bath. Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.